4-Demethyldeoxypodophyllotoxin
Description
Identification of Natural Sources and Plant Species
This lignan (B3055560) has been identified in several distinct plant families, highlighting its distribution across different genera. Research has confirmed its presence in the following species, among others.
Dysosma versipellis, a member of the Berberidaceae family, is a significant source of aryltetralin lignans (B1203133), including 4'-Demethyldeoxypodophyllotoxin. nih.gov The roots and rhizomes of this plant are particularly rich in these compounds. mdpi.com The isolation of lignans from D. versipellis has been a subject of considerable research, leading to the development of efficient extraction and purification protocols. One notable method involves ultrahigh pressure extraction (UPE) to obtain a crude extract, which is then subjected to further separation techniques. nih.gov
A study focusing on the isolation of cytotoxic principles from Dysosma versipellis successfully utilized novel linear and step-gradient counter-current chromatography (CCC) methods. nih.govresearchgate.net This technique, which relies on liquid-liquid partition, has proven effective in separating complex mixtures of similar compounds like podophyllotoxin (B1678966) and its derivatives. researchgate.net
Table 1: Chromatographic Separation of Lignans from Dysosma versipellis
| Technique | Solvent System (v/v/v/v) | Target Compounds | Reference |
| Counter-Current Chromatography (CCC) | Hexane/Ethyl acetate/Methanol/Water (4:6:3:7 and 4:6:4:6) | 4'-demethylpodophyllotoxin, α-peltatin, podophyllotoxin, β-peltatin | nih.govresearchgate.net |
| High-Speed Counter-Current Chromatography (HSCCC) | Petroleum ether/Ethyl acetate/Methanol/Water (10:10:8:12) | Podophyllotoxin, 4'-demethylpodophyllotoxin | nih.gov |
The genus Polygala is another botanical source of 4'-Demethyldeoxypodophyllotoxin. Specifically, studies have identified this lignan in Polygala macradenia. nih.govebi.ac.uk The isolation from this plant involves the extraction from a chloroform (B151607) fraction, which was found to contain the active compound. nih.govebi.ac.uk The identification of 4'-demethyldeoxypodophyllotoxin as the constituent responsible for the cytotoxic activity of the extract was a significant finding. nih.gov
4'-Demethyldeoxypodophyllotoxin has also been reported to be present in Canarium tonkinense, a plant from the Burseraceae family. nih.gov The isolation of compounds from the genus Canarium typically involves extraction with solvents like ethanol, followed by partitioning with solvents of varying polarity such as hexane, ethyl acetate, and n-butanol. wjpmr.comnih.gov Further purification is then achieved through chromatographic methods like column chromatography on silica gel. wjpmr.comnih.gov
The genus Podophyllum, particularly Podophyllum hexandrum (also known as Himalayan Mayapple), is a well-documented source of various podophyllotoxin-related lignans. ijpsdronline.com Research on the roots of P. hexandrum has led to the isolation of several aryltetralin-type lignans, including 4'-demethyldeoxypodophyllotoxin. The extraction is often carried out using methanol, followed by chromatographic separation to isolate the individual compounds. ijpsdronline.com
High-performance liquid chromatography (HPLC) is a key analytical technique for both the qualitative and quantitative analysis of lignans in Podophyllum extracts. ijpsdronline.comresearchgate.net Isocratic and gradient elution methods using reversed-phase columns (e.g., C18) with mobile phases consisting of methanol and water are commonly employed. researchgate.net
Advanced Chromatographic and Spectroscopic Techniques for Isolation and Characterization
The isolation and structural elucidation of 4'-Demethyldeoxypodophyllotoxin from complex plant extracts rely on a combination of advanced chromatographic and spectroscopic methods.
Chromatographic techniques are essential for the separation and purification of the target compound from other phytochemicals. nih.govnih.gov These methods include:
High-Performance Liquid Chromatography (HPLC): Widely used for both analytical and preparative-scale separation of lignans. ijpsdronline.comresearchgate.net
Counter-Current Chromatography (CCC): A liquid-liquid partition technique that avoids the use of solid stationary phases, which can be advantageous for separating closely related compounds. nih.govnih.govresearchgate.net
Column Chromatography: A fundamental technique using stationary phases like silica gel for the fractionation of extracts. wjpmr.comnih.gov
Thin-Layer Chromatography (TLC): Often used for monitoring the progress of separation and for preliminary analysis of fractions.
Once isolated, the structural characterization of 4'-Demethyldeoxypodophyllotoxin is achieved through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Both 1H NMR and 13C NMR are crucial for structure elucidation. nih.govd-nb.inforesearchgate.netsigmaaldrich.comresearchgate.net
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in its identification. nih.govresearchgate.net Techniques like electrospray ionization (ESI-MS) are commonly used. nih.gov
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. nih.gov
Elemental Analysis: Determines the elemental composition of the compound. nih.gov
Table 2: Spectroscopic Techniques for the Characterization of 4'-Demethyldeoxypodophyllotoxin
| Spectroscopic Technique | Information Obtained | Reference |
| Nuclear Magnetic Resonance (NMR) | Carbon-hydrogen framework, connectivity of atoms | nih.gov |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Presence of functional groups | nih.gov |
| Elemental Analysis | Elemental composition (C, H, O) | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,5aR,8aR)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3/t12-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMNXDDRXVJTM-RQUSPXKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189475 | |
| Record name | 4'-Demethyldeoxypodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-93-0 | |
| Record name | 4′-Demethyldeoxypodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Demethyldeoxypodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Demethyldeoxypodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Semisynthesis of 4 Demethyldeoxypodophyllotoxin and Its Derivatives
Total Synthetic Strategies for the Podophyllotoxin (B1678966) Skeleton
The complex, stereochemically rich structure of the podophyllotoxin skeleton has made it a formidable and long-standing challenge in the field of organic synthesis. cuni.cz The molecule features a tetracyclic core with four chiral centers, an aryl-tetrahydrofuran system, and a trans-fused lactone, demanding precise control over stereochemistry. nih.gov
Asymmetric Synthesis Methodologies
Achieving asymmetry in the total synthesis of podophyllotoxin is crucial for producing the biologically active enantiomer, (–)-podophyllotoxin. Several successful strategies have been developed to this end.
One prominent method involves an enzyme-assisted approach. acs.orgcapes.gov.br A key step in this strategy is the enzymatic desymmetrization of a meso diacetate intermediate using porcine pancreatic lipase (B570770) (PPL). This PPL-mediated ester hydrolysis efficiently establishes chirality, yielding a key monoacetate intermediate with high enantiomeric excess (95% ee). acs.org This chiral building block is then advanced to complete the synthesis of the natural product. acs.orgcapes.gov.br
Another powerful technique is the use of a Diels-Alder reaction with a chiral dienophile. rsc.orgrsc.org In one synthesis, an o-quinonoid pyrone serves as the diene, which reacts with 5-(–)-menthyloxyfuran-2(5H)-one, a chiral dienophile. rsc.org This key cycloaddition proceeds with exceptional regio-, endo-, and facial selectivity, establishing the stereochemistry that is carried through the remaining synthetic steps to afford (–)-podophyllotoxin in 98% optical purity. rsc.org
Stereoselective conjugate additions represent a further strategy. cuni.cz An approach has been developed that utilizes the stereoselective conjugate addition of an organolithium reagent to an α,β-unsaturated ester. This key reaction creates a chiral quaternary center with high selectivity, forming a crucial part of the path toward the podophyllotoxin core. cuni.cz
Diastereoselective Alkylation Approaches
Diastereoselective alkylation is a fundamental tactic for controlling the relative stereochemistry during the construction of the podophyllotoxin skeleton. These reactions often employ chiral auxiliaries to direct the approach of electrophiles. For instance, chiral N-acylated oxazolidin-2-ones, which can be derived from D-mannitol, have been shown to undergo highly diastereoselective alkylation reactions. researchgate.net While not exclusively developed for podophyllotoxin, the principles of using such auxiliaries to form sodium enolates that then react with alkyl halides in a highly diastereoselective manner are directly applicable to the stereocontrolled synthesis of complex natural products like podophyllotoxin. researchgate.net The comparison of diastereoselectivities in these alkylation reactions can provide valuable information about the transition-state structures involved. researchgate.net
Semisynthetic Derivatization from Podophyllotoxin and Related Lignans (B1203133)
Semisynthesis, starting from naturally abundant podophyllotoxin, is the primary route to clinically important derivatives. This approach circumvents the complexities of total synthesis and allows for targeted modifications to enhance therapeutic properties and alter the mechanism of action. nih.govnih.gov
Selective Demethylation Procedures (e.g., 4'-demethylation)
A critical modification in the semisynthesis of potent anticancer agents like etoposide (B1684455) is the selective demethylation of the phenolic ether at the 4' position of the pendant E-ring. nih.govchemrxiv.org This structural change, combined with glycosylation at the C-4 position, is responsible for a fundamental shift in the drug's mechanism of action. nih.govdigitellinc.com While podophyllotoxin inhibits tubulin polymerization, its 4'-demethylated derivatives, such as 4'-demethylepipodophyllotoxin (B1664165), are precursors to potent DNA topoisomerase II inhibitors. nih.govnih.gov This demethylation is a key step in the synthesis of numerous analogs designed to improve activity and overcome drug resistance. nih.govnih.gov
Epimerization and Structural Modifications
The stereochemistry of the podophyllotoxin core is a key determinant of its biological activity. The lactone ring in the natural product possesses a trans-fused configuration, which is susceptible to epimerization to the more stable cis-fused lactone under basic conditions. scienceopen.com
Furthermore, epimerization at the C-4 position, which links the tetracyclic core to the pendant E-ring, is a crucial modification. The C-4 epimer, epipodophyllotoxin (B191179), is significantly less potent as a tubulin inhibitor but serves as the crucial precursor for the synthesis of topoisomerase II-inhibiting drugs like etoposide and teniposide (B1684490). nih.govresearchgate.net Modifications at the C-7 position are also explored; introducing bulky groups here can enhance antitumor activity by inhibiting DNA topoisomerase II. nih.gov Aromatization of the C-ring, however, leads to a loss of the axially positioned E-ring, resulting in inactive compounds. scienceopen.com
Design and Synthesis of Analogs for Structure-Activity Relationship Studies
The design and synthesis of analogs based on the 4'-demethyldeoxypodophyllotoxin and related scaffolds are central to modern medicinal chemistry efforts to develop improved anticancer agents. scienceopen.com These structure-activity relationship (SAR) studies explore how specific structural changes impact potency, selectivity, and pharmacological properties. chemrxiv.orgdigitellinc.com
A wide range of derivatives has been synthesized by modifying the C-4 position of 4'-demethylepipodophyllotoxin. nih.govnih.gov According to SAR principles and bioisosterism, novel series of esterification and amination derivatives have been rationally designed. nih.gov For example, a series of nine 4β-N-substituted-5-FU-4'-demethylepipodophyllotoxin derivatives were synthesized and showed more significant cytotoxic activity against certain cancer cell lines than the parent compounds. nih.gov
Introducing an amino group at the C-4 position has been a particularly fruitful strategy, leading to derivatives with superior activity, especially against drug-resistant cell lines. mdpi.com This amino group also serves as a handle for further modifications, such as linking with succinic acid to create saturated aliphatic amide derivatives that have demonstrated more potent antitumor activity than etoposide. mdpi.com
Systematic libraries of C-4 analogs, including esters and carbamates, have been created to probe the effect of steric bulk at this position. chemrxiv.orgdigitellinc.com Studies with ester analogs showed that increasing the bulk at C-4 leads to a decrease in potency against human cancer cells. chemrxiv.orgdigitellinc.com Preliminary SAR data for carbamate (B1207046) analogs suggest that small carbocyclic groups are well-tolerated in cell-free tubulin polymerization assays, whereas larger, bulky alkyl groups are not. digitellinc.com These findings help rationalize the biological activity and guide the design of future analogs with optimized properties. chemrxiv.org
| Compound/Derivative Class | Modification Site | Key SAR Finding | Reference(s) |
| 4β-N-substituted-5-FU derivatives | C-4 | Showed more significant cytotoxic activity against HL-60 and A-549 cell lines than etoposide (VP-16) and 5-FU. | nih.gov |
| C-4 Ester Analogs | C-4 | Increasing steric bulk at C-4 leads to a loss in potency against human cancer cells. | chemrxiv.orgdigitellinc.com |
| C-4 Carbamate Analogs | C-4 | Small carbocyclic carbamates are well tolerated in cell-free assays, while large alkyl groups are not. | digitellinc.com |
| 4β-amino derivatives | C-4 | Introduction of an amino group can lead to superior activity, particularly against drug-resistant cell lines. | mdpi.com |
| Saturated Aliphatic Amide Derivatives | C-4 (via amino link) | Some derivatives showed more potent antitumor activity than etoposide. | mdpi.com |
| 4-N-tris(hydroxymethyl)metylaminomethane derivative | C-4 | Showed significantly improved anti-tumor activity against several cell lines compared to etoposide. | nih.gov |
C-4 Modified Derivatives (e.g., aminoalkyl substitutions)
Modification at the C-4 position of the podophyllotoxin skeleton is a key strategy for developing potent antitumor agents. nih.govmdpi.com Researchers have synthesized a wide array of derivatives by introducing different substituents at this position to explore structure-activity relationships (SAR). nih.govnih.gov The goal is often to create analogues with enhanced biological activity or to circumvent mechanisms of drug resistance. nih.govmdpi.org
One approach involves replacing the C-4 hydroxyl group with a carbon-based substituent. For instance, 4β-alkyl, amidomethyl, and aminoethyl groups have been introduced at the C-4 position of 4-deoxy-4'-demethylepipodophyllotoxin (a stereoisomer of DDPT). nih.gov While the 4β-alkyl derivatives showed cytotoxicity, they did not inhibit topoisomerase II, the target of many potent podophyllotoxin analogues. nih.gov
A versatile intermediate for these syntheses is 4β-cyano-4-deoxy-4'-demethylepipodophyllotoxin, which can be synthesized from 4'-demethylepipodophyllotoxin using trimethylsilyl (B98337) cyanide in the presence of a Lewis acid like boron trifluoride etherate. nih.govmdpi.org This cyano derivative serves as a starting point for creating derivatives with 4β-alkoxylcarbonyl, thionylcarbonyl, and carbamoyl (B1232498) groups. nih.govresearchgate.net Hydrolysis of the cyano intermediate yields a carboxylic acid, which can then be converted into a series of esters and amides. nih.gov
Another strategy involves introducing sulfur-containing groups. For example, 4-sulfanyl-4'-demethylepipodophyllotoxin has been used as a building block to prepare various 4S-substituted analogs, including alkylthio and 4-(2-aminoethylthio) derivatives. nih.gov Many of these sulfur-containing compounds demonstrated significant cytotoxic activity. nih.gov These extensive modifications at the C-4 position have revealed that while diverse substituents are generally well-tolerated, the specific nature of the group and its linkage to the C-4 position significantly influences the antitumor profile of the resulting compound. mdpi.com
| C-4 Substituent Class | Example Substituents | Synthetic Precursor/Intermediate | Reference |
|---|---|---|---|
| C-4β Alkyl/Aminoalkyl | Alkyl, Amidomethyl, Aminoethyl | 4-Deoxy-4'-demethylepipodophyllotoxin | nih.gov |
| C-4β Cyano | -CN | 4'-Demethylepipodophyllotoxin | mdpi.org |
| C-4β Carboxyl Derivatives | Alkoxylcarbonyl, Thionylcarbonyl, Carbamoyl | 4β-Carboxy-4-deoxy-4'-demethylepipodophyllotoxin | nih.govresearchgate.net |
| C-4S Thioether Derivatives | Alkylthio, 4-(2-Aminoethylthio) | 4-Sulfanyl-4'-demethylepipodophyllotoxin | nih.gov |
Fatty Acid Esters of 4'-Demethyldeoxypodophyllotoxin
Esterification of the 4'-phenolic hydroxyl group of 4'-demethyldeoxypodophyllotoxin (DDPT) with fatty acids is a strategy explored to modify its biological activity. nih.gov A series of esters have been prepared by reacting DDPT with various alkanoic (monocarboxylic) and alkanedioic (dicarboxylic) acids. nih.gov
The synthesis typically involves standard esterification procedures where the phenolic hydroxyl group of DDPT reacts with the carboxylic acid of the fatty acid, often activated as an acid chloride or in the presence of a coupling agent. The resulting fatty acid esters of DDPT have been evaluated for their cytotoxic and antitumor activities. nih.gov Research has shown that certain esters, such as those derived from propanoic acid, tetradecanedioic acid, and hexadecanedioic acid, exhibited improved antitumor activity compared to the parent compound, DDPT. nih.gov This suggests that the addition of a fatty acid moiety can positively influence the compound's biological profile. The process of fatty acid synthesis itself is a fundamental anabolic pathway involving the carboxylation of acetyl-CoA to malonyl-CoA, which then serves as a building block for the elongating fatty acid chain. libretexts.orgsemanticscholar.org The synthesis of fatty acid esters in the lab for creating derivatives like those of DDPT utilizes these naturally available fatty acids. tudublin.ieresearchgate.net
| Esterifying Acid Type | Specific Examples | Observed Outcome | Reference |
|---|---|---|---|
| Alkanoic Acids | Propanoic acid | Improved antitumor activity | nih.gov |
| Alkanedioic Acids | Tetradecanedioic acid | Improved antitumor activity | nih.gov |
| Carboxyalkanoic Acids | 13-Carboxyundecanoic acid | Improved antitumor activity | nih.gov |
| Alkanedioic Acids | Hexadecanedioic acid | Improved antitumor activity | nih.gov |
Glucosidic Derivatives (e.g., 4'-Demethyldeoxypodophyllotoxin Beta-D-glucopyranoside)
The addition of a sugar moiety to the podophyllotoxin scaffold is a cornerstone of some of the most successful clinical anticancer drugs, such as etoposide and teniposide. mdpi.orgnih.gov These drugs are glycosidic derivatives of 4'-demethylepipodophyllotoxin, a close stereoisomer of DDPT. The synthesis of glucosidic derivatives of 4'-demethyldeoxypodophyllotoxin involves attaching a glucose molecule, typically at the C-4 hydroxyl group, to form a glycosidic bond.
For example, 4'-demethylepipodophyllotoxin-beta-D-glucoside is a key intermediate. nih.gov This glucoside can be further modified, for instance, by forming acetals or ketals with aldehydes or ketones (e.g., acetaldehyde, 2-thiophenecarboxaldehyde) at the 4,6-hydroxyls of the glucose ring. nih.govnih.gov The resulting compounds, such as 4'-demethyl-epipodophyllotoxin 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside), have shown significant biological activity. nih.gov
The synthesis of these glycosides is a stereoselective process. Studies comparing glucoside and galactoside derivatives have shown that the stereochemistry of the sugar ring influences biological activity. nih.gov While derivatives with small acetal (B89532)/ketal groups (from acetone (B3395972) or acetaldehyde) have comparable activities whether derived from glucose or galactose, derivatives with larger, more hydrophobic groups are significantly more active when derived from glucose. nih.gov This highlights the crucial role of the sugar moiety and its specific configuration in the biological action of these compounds. nih.gov Chromogenic substrates like 4-Nitrophenyl β-D-glucopyranoside are often used in assays to study the enzymes involved in hydrolyzing these glycosidic bonds. medchemexpress.com
| Core Structure | Sugar Moiety | Further Modification | Example Compound | Reference |
|---|---|---|---|---|
| 4'-Demethylepipodophyllotoxin | β-D-Glucopyranoside | Ethylidene acetal | Etoposide (VP-16) | nih.gov |
| 4'-Demethylepipodophyllotoxin | β-D-Glucopyranoside | Thenylidene acetal | Teniposide (VM-26) | nih.gov |
| 4'-Demethylepipodophyllotoxin | β-D-Galactoside | Acetal/Ketal derivatives | DMEP-galactose derivatives | nih.gov |
| 4'-Demethylepipodophyllotoxin | β-D-Glucopyranoside | Thenylidene acetal | 4'-Demethyl-epipodophyllotoxin 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) | nih.gov |
Prodrug Design Strategies
A significant limitation of many podophyllotoxin derivatives, including 4'-demethyldeoxypodophyllotoxin, is their poor water solubility, which complicates formulation and administration. mdpi.orgnih.gov Prodrug design is a key strategy to overcome such limitations. nih.gov A prodrug is an inactive or less active molecule that is chemically transformed in the body to release the active parent drug. nih.gov
The primary goals of creating a prodrug of DDPT or its analogs are to enhance aqueous solubility, improve pharmacokinetic properties, and potentially decrease toxicity. nih.gov Common strategies involve attaching a polar, water-solubilizing group (a promoiety) to the parent drug, which is later cleaved enzymatically or chemically in vivo. nih.gov
Phosphate (B84403) Esters: One of the most successful applications of this strategy in the podophyllotoxin family is etoposide phosphate. nih.gov By adding a phosphate group to the 4'-hydroxyl position of etoposide, a highly water-soluble prodrug was created. This phosphate ester is rapidly hydrolyzed by endogenous phosphatases in the body to release the active drug, etoposide.
Ester Prodrugs: As discussed previously, esterification is a versatile method. nih.gov Attaching hydrophilic groups, such as amino acids or short polyethylene (B3416737) glycol (PEG) chains, via an ester linkage can improve solubility. The ester bond is designed to be cleaved by esterase enzymes present in the blood and tissues. nih.gov
Glucuronide Prodrugs: Another approach is the synthesis of glucuronide derivatives. Glucuronides are highly water-soluble and can be targeted for cleavage by specific enzymes like β-glucuronidase, which is sometimes found at higher concentrations in tumor environments.
The ideal prodrug is chemically stable, has good aqueous solubility, and releases the active drug efficiently at the target site. nih.gov This approach remains a vital tool in the development of next-generation drugs derived from the 4'-demethyldeoxypodophyllotoxin scaffold. mdpi.com
Biological Activities and Molecular Mechanisms of Action of 4 Demethyldeoxypodophyllotoxin and Its Derivatives
Antineoplastic and Cytotoxic Activities
4'-Demethyldeoxypodophyllotoxin, a lignan (B3055560) found in plants of the Podophyllum genus, and its synthetic derivatives have demonstrated significant antineoplastic and cytotoxic activities. These compounds exert their anticancer effects through various mechanisms, primarily by targeting essential cellular processes involved in cell division and DNA replication.
Inhibition of DNA Topoisomerase II
One of the primary mechanisms by which 4'-demethyldeoxypodophyllotoxin and its derivatives exhibit their anticancer effects is through the inhibition of DNA topoisomerase II. This enzyme plays a crucial role in altering the topology of DNA, a process essential for DNA replication, transcription, and chromosome segregation. By targeting this enzyme, these compounds can effectively halt the proliferation of cancer cells.
Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the broken strands. 4'-Demethyldeoxypodophyllotoxin derivatives, such as etoposide (B1684455), interfere with this religation step. This interference leads to the stabilization of the "cleavable complex," a covalent intermediate where the topoisomerase II enzyme is linked to the broken ends of the DNA. The inability to religate the DNA strands results in the accumulation of these complexes, which are then processed by the cell as DNA damage, ultimately triggering cell death pathways.
The stabilization of the cleavable complex by 4'-demethyldeoxypodophyllotoxin derivatives leads to the accumulation of both single and double-strand DNA breaks. nih.govnih.gov While 4'-demethylepipodophyllotoxin (B1664165) (DEPD) on its own does not show DNA-cleaving activity, in the presence of metal ions like Cu2+ and Fe3+, it can form metal complexes that exhibit high activity for DNA strand scission. nih.gov Furthermore, UV light irradiation can significantly promote this DNA cleavage. nih.gov Studies have also shown that certain derivatives can induce site-selective topoisomerase II-mediated DNA cleavage. nih.gov For instance, a conjugate of 4'-demethylepipodophyllotoxin with lexitropsin (B1675198) demonstrated distinct cleavage sites on pBR322 DNA. nih.gov This ability to induce DNA damage is a key factor in the cytotoxic and antineoplastic activity of these compounds. nih.gov
Table 1: Effects of 4'-Demethyldeoxypodophyllotoxin Derivatives on DNA Topoisomerase II
| Derivative | Effect on Topoisomerase II | Consequence |
| Etoposide (VP-16) | Stabilizes the cleavable complex | Inhibition of DNA religation, induction of DNA strand breaks |
| 4'-Demethylepipodophyllotoxin (DEPD)-metal complexes | Induce DNA strand scission | DNA cleavage |
| 4'-Demethylepipodophyllotoxin-lexitropsin conjugates | Induce site-selective DNA cleavage | Altered and increased number of cleavage sites |
Microtubule Assembly Inhibition (Spindle Poison Activity)
In addition to their effects on DNA topoisomerase II, 4'-demethyldeoxypodophyllotoxin and its derivatives also exhibit potent activity as microtubule assembly inhibitors. Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to apoptosis. This mechanism of action is often referred to as "spindle poison" activity.
Research has shown that podophyllotoxin (B1678966) and its derivatives, including 4'-demethylepipodophyllotoxin (DMEP), bind to tubulin at the colchicine (B1669291) binding site. nih.gov The crystal structure of DMEP complexed with tubulin has provided detailed insights into this interaction. nih.gov The binding of these compounds to this site prevents the polymerization of tubulin into microtubules. nih.gov Structure-activity relationship studies have revealed that the configuration and size of substituents on the C and D rings of the podophyllotoxin molecule are crucial for its inhibitory activity. nih.gov
Table 2: Effects of 4'-Demethyldeoxypodophyllotoxin and its Derivatives on Microtubule Assembly
| Compound/Derivative | Mechanism | Cellular Effect |
| 4'-Demethyldeoxypodophyllotoxin | Inhibits tubulin polymerization | Disruption of mitotic spindle formation |
| 4'-Demethylepipodophyllotoxin (DMEP) | Binds to the colchicine binding site on tubulin | Inhibition of microtubule assembly |
| 4'-demethyl-deoxypodophyllotoxin glucoside | Destabilizes microtubular protein tubulin | Augments apoptotic cascades |
Induction of Apoptosis in Cancer Cell Lines
A primary mechanism behind the anticancer potential of 4'-Demethyldeoxypodophyllotoxin and its derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. Research has shown that glycoside derivatives, in particular, are potent in initiating the apoptotic cascade. For instance, 4'-demethyl-deoxypodophyllotoxin-4-O-β-d-glucopyranoside, isolated from Podophyllum hexandrum, was found to augment apoptotic processes in MCF-7 breast cancer cells, leading to characteristic morphological changes such as nuclear condensation and membrane blebbing. nih.gov Similarly, another derivative, 4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG), was confirmed to induce apoptosis in a variety of cell lines including HeLa (cervical cancer), CNE (nasopharyngeal carcinoma), SH-SY5Y (neuroblastoma), and K562 (chronic myelogenous leukemia).
The induction of apoptosis by these compounds is critically dependent on the activation of the caspase cascade, a family of proteases that execute the cell death program. Caspase-3 is considered a key executioner caspase, and its activation is a central event in the apoptotic process. nih.gov Studies have confirmed that treatment with a glucoside derivative of 4'-demethyldeoxypodophyllotoxin leads to elevated levels of activated caspase-3. This activation is a crucial step that triggers the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell. nih.gov The related compound, deoxypodophyllotoxin (B190956) (DPT), has also been shown to induce apoptosis through the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), further supporting the role of this pathway in the bioactivity of this class of lignans (B1203133).
The cellular response to DNA damage is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase signaling pathways. These pathways are crucial for maintaining genomic stability and can initiate cell cycle arrest or apoptosis when DNA damage is detected. nih.gov Evidence strongly suggests that 4'-demethyldeoxypodophyllotoxin derivatives engage this critical signaling network.
A significant finding is that the anticancer activity of 4'-demethyl-deoxypodophyllotoxin glucoside in MCF-7 breast cancer cells is mediated by altering the Checkpoint Kinase 2 (Chk2) signaling pathway. nih.gov Chk2 is a major downstream effector kinase that is phosphorylated and activated by ATM and ATR in response to DNA damage. nih.gov The modulation of Chk2 activity by this derivative indicates an upstream activation of the ATM/ATR pathway, linking the compound's cytotoxic effects to the cell's own DNA damage response system. nih.govnih.gov
In Vitro Cytotoxicity Spectrum Against Human Carcinoma Cell Lines
4'-Demethyldeoxypodophyllotoxin and its derivatives have demonstrated significant cytotoxic (cell-killing) activity across a broad spectrum of human cancer cell lines in laboratory studies. nih.gov Both the parent compound and its glycosylated forms have shown remarkable potential in inhibiting the growth of diverse cancer cells. nih.gov The potency of these compounds is often measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Derivatives of 4'-demethyldeoxypodophyllotoxin have shown potent cytotoxicity, in some cases with IC₅₀ values in the nanomolar to low micromolar range. nih.govmedchemexpress.com
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 4'-Demethylepipodophyllotoxin (4'-DMEP) | HL-60 | Promyelocytic Leukemia | 0.31 µM | medchemexpress.com |
| 4'-Demethylepipodophyllotoxin (4'-DMEP) | K-562 | Chronic Myelogenous Leukemia | 0.32 µM | medchemexpress.com |
| 4'-Demethylepipodophyllotoxin (4'-DMEP) | HepG2 | Hepatocellular Carcinoma | 0.37 µM | medchemexpress.com |
| 4'-Demethylepipodophyllotoxin (4'-DMEP) | KB | Oral Carcinoma | 0.43 µM | medchemexpress.com |
| 4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG) | K562 | Chronic Myelogenous Leukemia | 7.79 nM | |
| Derivative 7d (aryloxyacetanilide conjugate) | MGC-803 | Gastric Cancer | Sub-micromolar | nih.gov |
Immunosuppressive Properties
Beyond its anticancer activities, 4'-Demethyldeoxypodophyllotoxin is recognized for its potential role as an immunosuppressive agent. nih.gov This property involves the ability to reduce the activation or efficacy of the immune system. While detailed mechanistic studies on 4'-Demethyldeoxypodophyllotoxin itself are limited, the investigation of other complex synthetic compounds, such as 4'-iodo-4'-deoxy-doxorubicin, demonstrates how molecules can selectively modulate immune responses. nih.gov For instance, such compounds can affect humoral and cell-mediated immunity, influencing antibody production and the activity of lymphoid cells. nih.gov The characterization of 4'-Demethyldeoxypodophyllotoxin as an immunosuppressive agent suggests its potential interaction with various components of the immune system, an area that warrants further investigation. nih.gov
Antioxidant Activity
4'-Demethyldeoxypodophyllotoxin has also been identified as an antioxidant. nih.gov Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant capacity of a compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov This method measures the ability of the tested compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. nih.gov The phenolic hydroxyl group present in the structure of 4'-Demethyldeoxypodophyllotoxin is a key feature that typically confers antioxidant properties to natural compounds. While specific DPPH assay results for the pure compound are not widely detailed, extracts from its natural source, Podophyllum hexandrum, which contain a mixture of related lignans, have shown significant free radical scavenging activity.
Other Investigated Biological Activities
Research into 4'-Demethyldeoxypodophyllotoxin and its derivatives has uncovered additional biological activities, primarily related to its anticancer effects.
Inhibition of Tubulin Polymerization: A key mechanism of action for many podophyllotoxin analogs is the disruption of microtubule dynamics. nih.govnih.govmedchemexpress.comdigitellinc.com Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Derivatives of 4'-demethyldeoxypodophyllotoxin have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules. nih.govmedchemexpress.com This disruption prevents the formation of the mitotic spindle, a structure necessary for separating chromosomes during cell division.
Cell Cycle Arrest: As a direct consequence of inhibiting tubulin polymerization, these compounds cause cells to arrest in the G2/M phase of the cell cycle. nih.govnih.gov Unable to complete mitosis, the cancer cells are ultimately driven towards apoptosis. Studies on various derivatives have consistently shown a significant increase in the population of cells in the G2/M phase following treatment. nih.gov
Anti-inflammatory Activity: While less explored for 4'-Demethyldeoxypodophyllotoxin itself, related demethylated flavonoids have demonstrated anti-inflammatory properties, such as inhibiting the production of nitric oxide (NO) and the expression of inflammatory enzymes like iNOS and COX-2 in macrophage cells. nih.gov Given the structural similarities, investigating the potential anti-inflammatory effects of 4'-Demethyldeoxypodophyllotoxin could be a promising area for future research.
Antiviral Activity
Research has shown that 4'-Demethyldeoxypodophyllotoxin and its derivatives possess notable antiviral properties. One such derivative, 4'-Fluorouridine (4'-FlU), acts as an antiviral nucleoside analogue. nih.gov It functions by targeting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including influenza A virus and SARS-CoV-2. nih.gov The mechanism involves the incorporation of 4'-FlU into the nascent viral RNA, which leads to delayed chain termination and ultimately diminishes viral replication. nih.gov
The efficacy of 4'-FlU can be synergistically enhanced by inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.gov This suggests that depleting the host's uridine (B1682114) pool potentiates the antiviral action of 4'-FlU. nih.gov This strategy has shown promise against a range of viruses, including henipaviruses and Ebola virus, and has even been effective against 4'-FlU-resistant strains of influenza A virus. nih.gov
Another area of antiviral research has explored derivatives like cyclolignan SAU-22.107, which shows potential in antiviral therapies. nih.gov While the specific mechanisms of many derivatives are still under investigation, the ability to interfere with viral replication machinery appears to be a common theme.
Anti-inflammatory Effects
4'-Demethyldeoxypodophyllotoxin and its derivatives have demonstrated significant anti-inflammatory properties through the modulation of key molecular pathways involved in immune responses. nih.gov These compounds have been shown to inhibit pro-inflammatory mediators, such as cytokines and chemokines, thereby attenuating the inflammatory cascade. nih.gov This dual action on both inflammation and pain highlights their potential as novel analgesic agents. nih.gov
The anti-inflammatory and immunomodulatory effects of these compounds are considered noteworthy, suggesting potential for further exploration in the context of autoimmune disorders and other inflammatory conditions. nih.gov
Studies on various derivatives have provided further insight into their anti-inflammatory mechanisms:
Dihydropyridine (DHP) Derivatives: Certain 1,4-dihydropyridine (B1200194) derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov They also increase the phagocytic activity of macrophages and the secretion of the anti-inflammatory cytokine IL-10. nih.gov This suggests a potential to repolarize macrophages to an anti-inflammatory M2 profile. nih.gov
(E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC): This thiosemicarbazone derivative has demonstrated anti-inflammatory activity by acting on the early mediators of inflammation, potentially via histamine (B1213489) pathways. nih.gov
Tetracyclines: While primarily known as antibiotics, tetracyclines exhibit non-antibiotic, anti-inflammatory, and immunomodulatory properties. frontiersin.org They have been shown to induce apoptosis in eosinophils, which are key pro-inflammatory cells in various diseases. frontiersin.org
Phosphodiesterase-4 (PDE4) Inhibitors: These compounds have shown additive anti-inflammatory effects when used with corticosteroids, particularly in the context of COPD. sigmaaldrich.com
| Derivative Class | Mechanism of Anti-inflammatory Action | Key Mediators Affected |
| 1,4-Dihydropyridines | Inhibition of pro-inflammatory mediators, promotion of anti-inflammatory responses. | Nitric Oxide (NO)↓, IL-6↓, TNF-α↓, IL-10↑ |
| Thiosemicarbazones | Action on early inflammatory mediators. | Histamine pathway implicated. |
| Tetracyclines | Induction of eosinophil apoptosis. | Eosinophils↓ |
| Phosphodiesterase-4 Inhibitors | Additive effects with corticosteroids. | Inflammatory pathways in COPD. |
Research in Antimalarial Agents
The search for new and effective antimalarial drugs has led researchers to explore a variety of chemical scaffolds, including derivatives of 4'-Demethyldeoxypodophyllotoxin. The rise of drug-resistant strains of malaria parasites necessitates the development of novel therapeutic agents. nih.govnih.gov
Artemisinin (B1665778) and its derivatives are currently a cornerstone of malaria treatment, and research is ongoing to create hybrid compounds that combine the artemisinin scaffold with other bioactive agents to overcome drug resistance. nih.gov
Several classes of compounds have shown promise in antimalarial drug discovery:
Pyrrolizidinyl Derivatives of 4-aminoquinoline: Compounds like MG2 and MG3 have demonstrated excellent in vitro activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, as well as in vivo efficacy in a Plasmodium berghei mouse model. nih.gov
4-Pyridinemethanols: Derivatives such as WR-172,435 and WR-180,409 have shown high activity against multidrug-resistant P. falciparum and pyrimethamine-resistant P. vivax in animal models. nih.gov These compounds were found to be more active than chloroquine (B1663885) against susceptible strains. nih.gov
Haplopine (B131995) Derivatives: Computational studies suggest that derivatives of haplopine could be a potential source for developing new antimalarial drugs. nih.gov
The primary target for many antimalarial drugs is the parasite's ability to degrade hemoglobin in host erythrocytes, a process in which proteases like falcipain-2 are crucial. nih.gov
| Derivative Class | Activity Against Malaria Parasites | Notable Compounds |
| Pyrrolizidinyl derivatives of 4-aminoquinoline | Effective against chloroquine-sensitive and -resistant P. falciparum. nih.gov | MG2, MG3 |
| 4-Pyridinemethanols | Highly active against multidrug-resistant P. falciparum and P. vivax. nih.gov | WR-172,435, WR-180,409 |
| Haplopine derivatives | Potential as a source for new antimalarial drugs (based on computational studies). nih.gov | N/A |
Anthelmintic Effects
Anthelmintics are drugs used to treat infections caused by parasitic worms (helminths). nih.gov The development of resistance to existing anthelmintic drugs is a significant concern, driving the search for new compounds with novel modes of action. nih.gov
The mechanism of action of many anthelmintics involves targeting the neuromuscular system of the parasite, leading to paralysis and expulsion from the host. nih.gov Different classes of anthelmintics achieve this through various molecular targets:
Benzimidazoles (e.g., Albendazole, Fenbendazole): These compounds bind to the parasite's β-tubulin, inhibiting microtubule polymerization and disrupting the cytoskeleton. nih.govnih.gov
Imidazothiazoles (e.g., Levamisole) and Tetrahydropyrimidines (e.g., Pyrantel): These act as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, causing spastic paralysis of the worm. nih.govnih.gov
Macrocyclic Lactones (e.g., Ivermectin): These compounds act on glutamate-gated chloride channels (GluCls) and also have effects on GABA and nicotinic receptors, leading to paralysis. nih.gov
Spiroindoles (e.g., Derquantel): This class of drugs acts as an antagonist of nAChRs, causing flaccid paralysis. nih.gov
Cyclooctadepsipeptides (e.g., Emodepside): This newer class of anthelmintics has a novel mode of action, making it effective against parasites resistant to other drug classes. nih.gov
Studies have shown that some anthelmintics, such as praziquantel, niclosamide, mebendazole, and albendazole, can induce morphological damage to the tegument of parasites and increase reactive oxygen species (ROS) levels. nih.gov Furthermore, the presence of some anthelmintics in the environment can affect the growth and efficacy of nematophagous fungi like Duddingtonia flagrans, which are used for biological control of parasitic nematodes. mdpi.com
| Anthelmintic Class | Mechanism of Action | Effect on Parasite |
| Benzimidazoles | Inhibit microtubule polymerization. nih.govnih.gov | Cytoskeletal disruption. |
| Imidazothiazoles/Tetrahydropyrimidines | Nicotinic acetylcholine receptor agonists. nih.govnih.gov | Spastic paralysis. |
| Macrocyclic Lactones | Act on glutamate-gated chloride channels. nih.gov | Paralysis. |
| Spiroindoles | Nicotinic acetylcholine receptor antagonists. nih.gov | Flaccid paralysis. |
| Cyclooctadepsipeptides | Novel mode of action. nih.gov | Effective against resistant strains. |
Structure Activity Relationship Sar Studies of 4 Demethyldeoxypodophyllotoxin Analogs
Correlating Structural Modifications with Biological Potency and Selectivity
The biological profile of 4'-demethyldeoxypodophyllotoxin analogs can be significantly altered by even subtle structural changes. Modifications at key positions, particularly at the C-4 of the C ring and the C-4' of the E ring, have been shown to modulate both the potency and the mechanism of action. For instance, the demethylation at the C-4' position is a critical alteration that shifts the primary target of the parent compound, podophyllotoxin (B1678966), from tubulin to DNA topoisomerase II. nih.govmdpi.comnih.gov
Furthermore, the nature of the substituent at the C-4 position plays a crucial role in determining the selectivity of the analog. Research has demonstrated that introducing different functional groups, such as esters, carbonates, and carbamates, at this position can fine-tune the biological activity. For example, while some C-4 analogs retain potent tubulin polymerization inhibitory activity, others exhibit enhanced inhibition of topoisomerase II. nih.gov Studies have also revealed that increasing the steric bulk at the C-4 position with large alkyl groups can lead to a decrease in potency against human cancer cells. mdpi.comnih.gov This suggests that the biological activity of these compounds may be influenced by factors such as cytosolic and membrane distribution in addition to their direct interaction with the target protein. nih.gov
The strategic modification of the 4'-demethyldeoxypodophyllotoxin scaffold allows for the development of analogs with more desirable pharmacological profiles, such as increased selectivity towards cancer cells and reduced cross-resistance with established chemotherapeutic agents like etoposide (B1684455) (VP-16). nih.gov
Influence of Stereochemistry (e.g., C-4β configuration) on Mechanism of Action
The stereochemistry of 4'-demethyldeoxypodophyllotoxin analogs is a critical determinant of their mechanism of action. A pivotal factor is the configuration at the C-4 position of the C ring. Analogs possessing a β-configuration at C-4 generally exhibit a pronounced shift in their primary biological target. nih.gov
Specifically, compounds with a C-4β configuration tend to be more potent inhibitors of DNA topoisomerase II, while demonstrating reduced activity against tubulin polymerization. nih.gov This is in contrast to analogs with an α-configuration at the same position, which are typically more potent as tubulin inhibitors. The C-4β epimers, such as etoposide, which is a derivative of 4'-demethylepipodophyllotoxin (B1664165), exert their cytotoxic effects through a mechanism similar to etoposide, inducing protein-linked DNA breaks. nih.gov This highlights the profound impact of stereochemistry on the molecular interactions of these compounds with their biological targets, ultimately dictating their anticancer mechanism.
Role of the 4'-Phenolic Hydroxyl Group in Topoisomerase II Inhibition
The phenolic hydroxyl group at the 4'-position of the E ring is a key functional group that significantly influences the topoisomerase II inhibitory activity of 4'-demethyldeoxypodophyllotoxin analogs. While its presence is not an absolute requirement for this activity, it has a substantial enhancing effect.
Studies comparing 4'-demethylepipodophyllotoxin glycoside (DMEPG) derivatives with their epipodophyllotoxin (B191179) glycoside (EPG) counterparts, which lack the free 4'-hydroxyl group, have provided clear evidence of its importance. The DMEPG compounds consistently demonstrate significantly higher potency, with activities reported to be 10- to 30-fold greater than the corresponding EPG derivatives. This indicates that the 4'-phenolic hydroxyl group plays a crucial role in the interaction with topoisomerase II, likely through hydrogen bonding or other electronic interactions within the enzyme's binding site, thereby augmenting the inhibitory capacity of the molecule.
Impact of Substitutions at the C-4 Position on Tubulin Polymerization vs. Topoisomerase II Inhibition
Substitutions at the C-4 position of the lactone ring are a critical determinant in directing the activity of 4'-demethyldeoxypodophyllotoxin analogs towards either tubulin polymerization or topoisomerase II inhibition. The nature, size, and stereochemistry of the substituent at this position can dramatically alter the pharmacological profile of the compound. nih.gov
Generally, analogs with a β-configuration at C-4 show a preference for inhibiting topoisomerase II, while exhibiting lower potency against tubulin polymerization. nih.gov In contrast, modifications that maintain or introduce an α-configuration at C-4 tend to favor tubulin inhibition. For instance, a systematic library of C-4 ester analogs of podophyllotoxin revealed that increasing the steric hindrance at this position leads to a decrease in cytotoxic potency against human cancer cells, although the direct inhibitory effect on tubulin in cell-free assays is less affected. mdpi.comnih.gov This suggests that bulky substituents at C-4 may hinder the molecule's ability to effectively interact with topoisomerase II or its DNA complex, or alternatively, affect its cellular uptake and distribution. nih.gov
Some C-4β-arylamino derivatives of 4'-demethyldeoxypodophyllotoxin have been synthesized and shown to be potent inhibitors of topoisomerase II, further underscoring the importance of the C-4 substituent in directing the mechanism of action.
Below is a table summarizing the general trends observed for substitutions at the C-4 position:
| C-4 Substituent/Configuration | Primary Biological Target | Potency | Reference(s) |
| β-Configuration | DNA Topoisomerase II | Higher | nih.gov |
| α-Configuration | Tubulin Polymerization | Higher | nih.gov |
| Bulky Esters | Tubulin Polymerization | Reduced cellular potency | mdpi.comnih.gov |
| β-Arylamino Groups | DNA Topoisomerase II | Potent inhibitors |
Significance of the Methylenedioxy Group for Biological Activity
The methylenedioxy group, which forms a part of the core structure of 4'-demethyldeoxypodophyllotoxin and its parent compound, podophyllotoxin, is considered a significant feature for its biological activity. This structural element is characteristic of the aryltetralin lignan (B3055560) family to which these compounds belong.
Structure-Activity Relationships of Glycosidic Modifications and Their Impact on Bioavailability and Activity
Glycosidic modifications, particularly at the C-4 position, have been instrumental in the development of clinically useful topoisomerase II inhibitors derived from 4'-demethylepipodophyllotoxin, such as etoposide. The attachment of a sugar moiety can significantly impact the compound's bioavailability, solubility, and biological activity.
The nature of the glycosidic linkage and the sugar itself are critical. For instance, the synthesis of various acetal (B89532) and ketal derivatives of 4'-demethylepipodophyllotoxin-β-D-glucoside (DMEPG) has shown that these modifications can yield compounds with potent biological activities similar to the clinically used drugs teniposide (B1684490) (VM-26) and etoposide (VP-16-213). With the exception of 2-furan derivatives, most of these glycosidic analogs demonstrated a similar pattern of cross-resistance in cell lines resistant to either podophyllotoxin or VM-26, suggesting they act primarily as topoisomerase II inhibitors.
The glycosidic moiety can also influence the compound's interaction with drug resistance mechanisms. The goal of such modifications is often to create prodrugs with improved pharmacokinetic properties, such as increased water solubility, which can enhance their clinical utility.
The following table provides examples of glycosidic modifications and their observed effects:
| Modification Type | Example | Impact on Activity | Reference(s) |
| Acetal/Ketal of DMEPG | Benzaldehyde, Acetone (B3395972) derivatives | Similar activity to VM-26 and VP-16-213 | |
| 2-Furan derivative of DMEPG | 2-Furancarboxaldehyde derivative | Different cross-resistance pattern | |
| Glucoside linkage | Etoposide | Enhanced topoisomerase II inhibition, altered bioavailability |
Computational Approaches to Predict Structure-Activity Relationships (e.g., Molecular Docking)
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become invaluable tools in understanding and predicting the SAR of 4'-demethyldeoxypodophyllotoxin analogs. These approaches allow for the rational design of new derivatives with potentially enhanced potency and selectivity.
Molecular docking studies are used to simulate the interaction between the small molecule analogs and their protein targets, such as tubulin or topoisomerase II, at an atomic level. By analyzing the binding modes and interaction energies, researchers can predict how different structural modifications will affect the binding affinity of the compound. For example, docking models can rationalize the observed loss of potency with increased steric hindrance at the C-4 position by showing less favorable interactions within the binding site. nih.gov
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By considering a large dataset of podophyllotoxin analogs and their cytotoxic activities, statistically significant QSAR models have been developed. These models use various molecular descriptors to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent derivatives. These computational strategies help to reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates.
Therapeutic Potential and Future Research Directions
The natural lignan (B3055560) 4'-Demethyldeoxypodophyllotoxin stands as a molecule of significant interest in the realm of therapeutic development. Its potent biological activities, particularly in oncology, have positioned it as a valuable lead compound. However, its journey from a promising natural product to a clinically approved therapeutic is paved with challenges and requires innovative scientific exploration. This article delves into the therapeutic potential of 4'-Demethyldeoxypodophyllotoxin, focusing on its role as a lead compound, the development of next-generation derivatives, strategies to combat drug resistance, the exploration of combination therapies, its potential in non-oncological applications, and the translational hurdles that lie ahead.
Q & A
Q. What are the natural sources of 4'-Demethyldeoxypodophyllotoxin (DDPT), and how is it identified in plant extracts?
DDPT is primarily isolated from Podophyllum hexandrum (Himalayan mayapple) roots and rhizomes, where it co-occurs with structurally related lignans like podophyllotoxin and β-peltatin . Identification involves:
- HPLC analysis with UV detection (λ = 254 nm) using reverse-phase C18 columns and mobile phases of methanol-water or acetonitrile-water gradients .
- Mass spectrometry (MS) for molecular weight confirmation (monoisotopic mass: 400.1158 Da) and fragmentation patterns .
- Comparative TLC against authenticated standards, with Rf values calibrated in solvent systems like chloroform-methanol (9:1) .
Q. What is the established mechanism of action of DDPT in cancer cell lines?
DDPT acts as a microtubule polymerization inhibitor , binding to monomeric tubulin at the colchicine-binding site, disrupting mitotic spindle formation . Key evidence includes:
- EC50 values ranging from 0.31 μM (HL-60 leukemia cells) to 398 μM (HK-2 normal kidney cells), indicating selective cytotoxicity .
- Structural analogs (e.g., 4β-anilino derivatives) show enhanced activity by stabilizing tubulin-DDPT interactions through hydrophobic substituents .
Advanced Research Questions
Q. How can synthetic routes to DDPT analogs be optimized for improved antitumor activity?
Key strategies include:
- 4β-Amino substitution : Reacting 4β-aminopodophyllotoxin with acyl chlorides (e.g., 5-methoxy-indol-3-yl-glyoxyl chloride) in dichloromethane with triethylamine, followed by silica gel chromatography (petroleum ether/ethyl acetate) .
- C-4 modifications : Introducing halogenated arylacylamido groups to enhance tubulin binding, monitored via X-ray crystallography to confirm dihedral angle adjustments (e.g., 85.08° vs. 76.88° for ring A/C conformers) .
- Derivatization with fatty acids : Conjugating DDPT with oleate or docosahexaenoate improves tumor selectivity by exploiting fatty acid uptake pathways .
Q. How can conflicting cytotoxicity data for DDPT analogs across studies be resolved?
Discrepancies arise from variations in:
- Cell line models : Sensitivity differs between leukemia (e.g., K-562) and solid tumors (e.g., BGC-823 gastric cancer) due to expression of drug efflux pumps like P-gp .
- Assay conditions : Preferential activity in glucose-deprived media (mimicking tumor microenvironments) vs. standard conditions .
- Structural validation : Impurity profiling (e.g., USP-grade teniposide-related compounds) using chiral HPLC to rule out stereoisomeric contaminants .
Q. What enzymatic pathways are involved in DDPT biosynthesis, and how can they be harnessed for scalable production?
The enzyme (–)-4′-demethyl-deoxypodophyllotoxin 4-hydroxylase (EC 1.14.14.132) catalyzes the conversion of DDPT to 4′-demethylepipodophyllotoxin via NADPH-dependent oxidation . Optimization strategies include:
- Heterologous expression in E. coli or yeast with codon-optimized P450 enzymes.
- Cofactor recycling systems using glucose dehydrogenase to sustain NADPH levels .
Q. What methodologies are recommended for studying DDPT’s pharmacokinetics and bioavailability?
Q. How does stereochemistry influence DDPT’s biological activity, and how can it be rigorously characterized?
The (5R,5aR,8aR,9S) configuration is critical for microtubule binding. Analytical approaches include:
- X-ray crystallography : Resolving asymmetric units (e.g., two independent molecules with 8° dihedral angle differences in ring A/C) .
- NMR coupling constants : values to confirm trans-diaxial relationships in the tetralin ring .
- Circular dichroism (CD) : Correlating Cotton effects with absolute configuration .
Q. What strategies isolate DDPT from co-occurring lignans in Podophyllum extracts?
- Bioassay-guided fractionation : Combining cytotoxicity screening (e.g., KB cell assays) with flash chromatography .
- Countercurrent chromatography (CCC) : Using hexane-ethyl acetate-methanol-water solvent systems to separate DDPT from α-peltatin and podophyllotoxone .
Notes for Methodological Rigor
- Prioritize USP/PhEur-grade reference standards for structural validation .
- Use QSAR models to predict substituent effects on cytotoxicity (e.g., Hammett σ constants for aryl substitutions) .
- Validate enzymatic assays with negative controls (e.g., heat-inactivated hydroxylase) to confirm reaction specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
